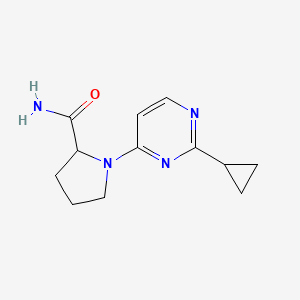
1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structural attributes of this compound, such as the cyclopropyl group and the pyrimidine ring, contribute to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors. For instance, the reaction of a suitable amine with a carbonyl compound can yield the pyrrolidine ring.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated pyrimidine derivative with the pyrrolidine ring.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial production methods often involve optimization of these steps to enhance yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace halogen atoms or other leaving groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s binding interactions.
Comparison with Similar Compounds
1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the functional groups attached, leading to variations in their biological activities.
Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring, offering different structural and functional properties.
Prolinol Derivatives: These compounds contain a hydroxyl group on the pyrrolidine ring, influencing their reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the pyrimidine ring, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N4O/c13-11(17)9-2-1-7-16(9)10-5-6-14-12(15-10)8-3-4-8/h5-6,8-9H,1-4,7H2,(H2,13,17) |
InChI Key |
UJBFYJRINCOPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)C3CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-(propan-2-yl)pyrimidine](/img/structure/B12228768.png)
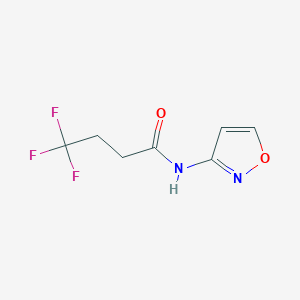

![4-Methyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12228777.png)
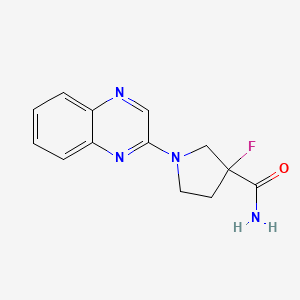
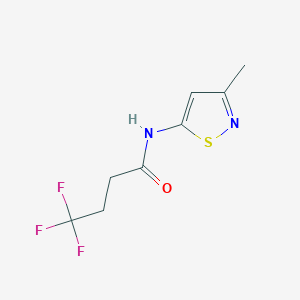
![3-Tert-butyl-6-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12228802.png)
![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one](/img/structure/B12228804.png)
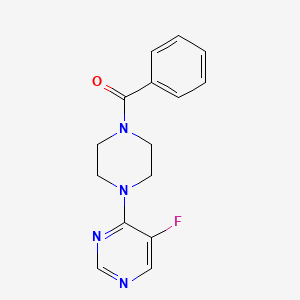

![2-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228807.png)
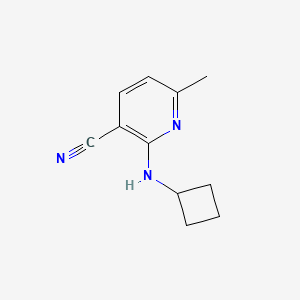
![5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12228813.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12228817.png)
